molecular formula C12H7BrF2 B12974715 4-Bromo-2,6-difluorobiphenyl

4-Bromo-2,6-difluorobiphenyl

Cat. No.: B12974715
M. Wt: 269.08 g/mol
InChI Key: WLIROJDVBFBOOY-UHFFFAOYSA-N
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Description

4-Bromo-2,6-difluorobiphenyl is an organic compound with the molecular formula C12H7BrF2. It is a derivative of biphenyl, where two hydrogen atoms are replaced by bromine and fluorine atoms at specific positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,6-difluorobiphenyl typically involves the bromination and fluorination of biphenyl derivatives. One common method includes the use of 3,5-difluorobromobenzene as a starting material. The process involves the following steps :

    Bromination: 3,5-difluorobromobenzene is treated with n-butyllithium in the presence of tetrahydrofuran (THF) and dimethylformamide (DMF) to produce 4-bromo-2,6-difluorobenzaldehyde.

    Conversion to Benzonitrile: The resulting 4-bromo-2,6-difluorobenzaldehyde is then reacted with methanoic acid and hydroxylamine hydrochloride to form 4-bromo-2,6-difluorobenzonitrile.

    Final Product: The benzonitrile derivative is further processed to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and fluorination reactions under controlled conditions to ensure high yield and purity. The use of environmentally benign reagents and solvents is preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,6-difluorobiphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as n-butyllithium and DMF are commonly used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various biphenyl derivatives with different functional groups .

Scientific Research Applications

4-Bromo-2,6-difluorobiphenyl has several scientific research applications, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is utilized in the development of advanced materials with specific properties.

    Pharmaceutical Research: It serves as a building block for the synthesis of potential drug candidates.

    Chemical Biology: The compound is used in studies involving the modification of biological molecules.

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-difluorobiphenyl involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound can participate in various chemical reactions, influencing the reactivity and stability of the molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2,6-difluorobiphenyl is unique due to the specific positioning of the bromine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to other biphenyl derivatives. This uniqueness makes it valuable for specific applications in organic synthesis and material science .

Properties

Molecular Formula

C12H7BrF2

Molecular Weight

269.08 g/mol

IUPAC Name

5-bromo-1,3-difluoro-2-phenylbenzene

InChI

InChI=1S/C12H7BrF2/c13-9-6-10(14)12(11(15)7-9)8-4-2-1-3-5-8/h1-7H

InChI Key

WLIROJDVBFBOOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2F)Br)F

Origin of Product

United States

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